1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-p-tolylurea
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Description
The compound “1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-p-tolylurea” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom . The molecule also contains a urea group, which is an organic compound that has the functional group with the structure -NH2-CO-NH2 .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr Pyrrole Synthesis or similar method . The urea group could potentially be introduced through a reaction with an isocyanate .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring and the urea group would likely have significant effects on the compound’s overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole ring and the urea group. Pyrroles are known to undergo electrophilic substitution reactions, while ureas can participate in a variety of reactions, including hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group could increase its solubility in water .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-5-9-16(10-6-14)21-19(23)22(18-4-3-13-20-18)17-11-7-15(2)8-12-17/h5-12H,3-4,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYAMNKNMSSSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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